molecular formula C15H10BrNO3 B12396959 Factor VII-IN-1

Factor VII-IN-1

货号: B12396959
分子量: 332.15 g/mol
InChI 键: VHYTVSSUVKUYOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Factor VII-IN-1 is a potent inhibitor of coagulation factor VII, with an inhibitory concentration (IC50) of 1.1 micromolar . This compound exhibits anticoagulant properties, making it a valuable tool in the study and potential treatment of coagulation disorders.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Factor VII-IN-1 involves the construction of a heterocyclic compound. The specific synthetic route and reaction conditions are proprietary and detailed in patent literature . Generally, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent functionalization to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired compound from by-products and impurities .

化学反应分析

Types of Reactions: Factor VII-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its inhibitory activity or alter its pharmacokinetic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogenating agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify compounds with improved efficacy and safety profiles .

科学研究应用

Factor VII-IN-1 has several scientific research applications, including:

作用机制

Factor VII-IN-1 exerts its effects by inhibiting the activity of coagulation factor VII. This inhibition prevents the formation of the activated complex VIIa, which is essential for the activation of downstream coagulation factors in the extrinsic clotting cascade. By blocking this pathway, this compound effectively reduces thrombin generation and subsequent clot formation .

相似化合物的比较

  • Piragliatin
  • CM-10-18
  • MK-0941 free base
  • AMG-1694
  • AZD1656
  • Globalagliatin
  • Palmitelaidic Acid
  • AMG-3969
  • RO-28-1675
  • AR453588 hydrochloride
  • PSN-GK1
  • Cadisegliatin
  • IHVR-11029
  • PF-04991532
  • GKA-71
  • AZD1092
  • Glucokinase activator 6
  • Dorzagliatin (Standard)
  • GKA50 quarterhydrate
  • Glucokinase activator 3
  • Nerigliatin
  • PF-04279405
  • Dorzagliatin
  • AM-2394
  • BMS-820132

Uniqueness: Factor VII-IN-1 is unique due to its specific inhibition of coagulation factor VII, which distinguishes it from other anticoagulants that target different factors in the coagulation cascade. Its high potency and specificity make it a valuable compound for both research and potential therapeutic applications .

生物活性

Factor VII-IN-1, a compound related to the coagulation factor VII (FVII), has garnered interest for its role in hemostasis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and case studies.

Factor VII is a serine protease zymogen that circulates in the blood and is activated upon binding to tissue factor (TF). The activated form, Factor VIIa (FVIIa), forms a complex with TF, which plays a crucial role in initiating the extrinsic pathway of coagulation. The binding of FVIIa to TF enhances its enzymatic activity, leading to the activation of factors IX and X, ultimately resulting in thrombin generation and clot formation .

The biological activity of FVIIa is influenced by several factors:

  • Tissue Factor Dependency : The presence of TF is essential for the activation of FVII. Studies indicate that the FVIIa-TF complex can increase enzymatic activity up to 10^6-fold compared to FVII alone .
  • Phospholipid Membranes : The interaction with phospholipid membranes also enhances the hemostatic potential of FVIIa, indicating that cellular environments significantly affect its activity .
  • Dose-Response Relationship : Research shows a dose-dependent relationship between FVIIa administration and thrombin generation, suggesting that higher doses can improve hemostatic efficacy even in the absence of factors VIII and IX .

Use in Hemophilia and Other Coagulation Disorders

This compound has been primarily studied for its application in treating bleeding disorders such as hemophilia, particularly in patients with inhibitors to factors VIII and IX. Recombinant activated factor VII (rFVIIa) has been utilized off-label in various clinical scenarios, including:

  • Cardiac Surgery : A significant proportion of rFVIIa use occurs in cardiac procedures, where it has been associated with reduced blood loss and improved coagulopathy management .
  • Trauma Management : rFVIIa has been used effectively in trauma cases to control hemorrhage, especially in patients presenting with severe coagulopathy .

Case Studies

A notable case study highlighted the use of rFVIIa in a newborn with severe factor VII deficiency. The patient presented with large cephalohematoma and intracranial hemorrhage shortly after birth. High-dose rFVIIa therapy (30 μg/kg every 3 hours) was initiated, leading to successful resolution of bleeding within two weeks. Following this acute treatment, prophylactic dosing was implemented to prevent further episodes .

Another study reported on 30 patients with congenital FVII deficiency who received rFVIIa therapy. The results indicated a significant reduction in bleeding episodes when treated with rFVIIa compared to historical controls .

Antimicrobial Activity

Recent research has uncovered an additional role for coagulation factors, including FVII, as antimicrobial agents. The light chains of FVII have demonstrated antibacterial properties against various pathogens. This suggests that beyond their hemostatic functions, these factors may play a role in innate immunity .

Summary of Findings

The biological activity of this compound encompasses several critical aspects:

Aspect Details
Mechanism Activation by tissue factor; forms complex with TF for enhanced activity
Clinical Use Treatment for hemophilia; off-label use in trauma and cardiac surgery
Case Studies Successful management of severe bleeding in hemophilia patients
Antimicrobial Properties Light chains exhibit antibacterial effects against various pathogens

属性

分子式

C15H10BrNO3

分子量

332.15 g/mol

IUPAC 名称

2-(2-bromo-5-methoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H10BrNO3/c1-19-9-6-7-12(16)11(8-9)14-17-13-5-3-2-4-10(13)15(18)20-14/h2-8H,1H3

InChI 键

VHYTVSSUVKUYOG-UHFFFAOYSA-N

规范 SMILES

COC1=CC(=C(C=C1)Br)C2=NC3=CC=CC=C3C(=O)O2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。